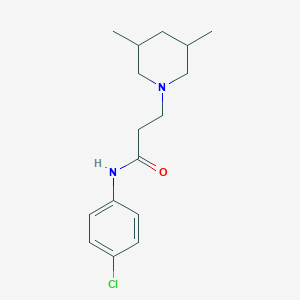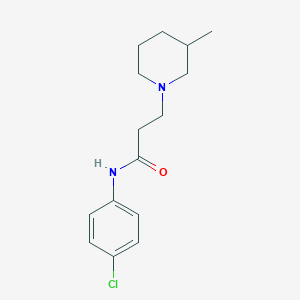![molecular formula C16H22FN3O3 B248022 ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B248022.png)
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a synthetic organic compound that features a piperazine ring substituted with a fluoro-phenylcarbamoyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the Fluoro-phenylcarbamoyl Intermediate: This step involves the reaction of 3-fluoroaniline with a suitable carbonyl compound to form the fluoro-phenylcarbamoyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The fluoro-phenylcarbamoyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(phenylcarbamoyl)phenylboronic acid
- 3-Fluoro-4-carboxyphenylboronic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
ETHYL 4-{2-[(3-FLUOROPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its combination of a piperazine ring with a fluoro-phenylcarbamoyl group and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C16H22FN3O3 |
|---|---|
Poids moléculaire |
323.36 g/mol |
Nom IUPAC |
ethyl 4-[3-(3-fluoroanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22FN3O3/c1-2-23-16(22)20-10-8-19(9-11-20)7-6-15(21)18-14-5-3-4-13(17)12-14/h3-5,12H,2,6-11H2,1H3,(H,18,21) |
Clé InChI |
FLEJZDGCCLYGRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
SMILES canonique |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247939.png)

![1-[3-(4-Methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B247946.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B247947.png)



![3-[benzyl(ethyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247953.png)
![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247955.png)

![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)
![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)

![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)
